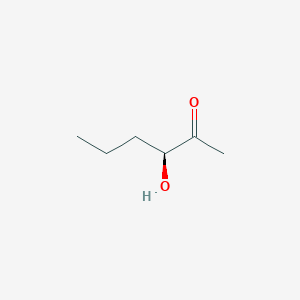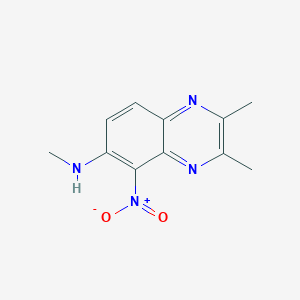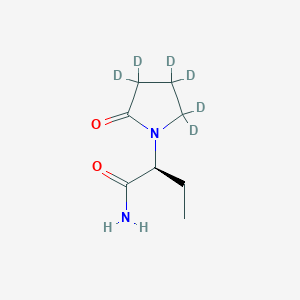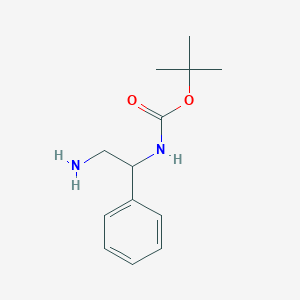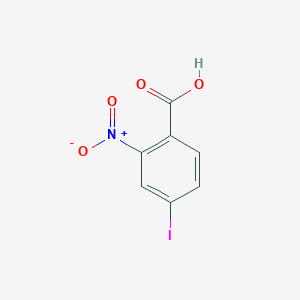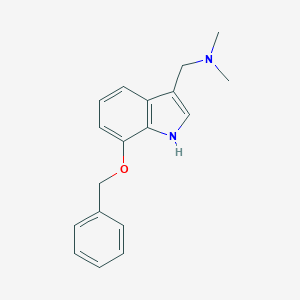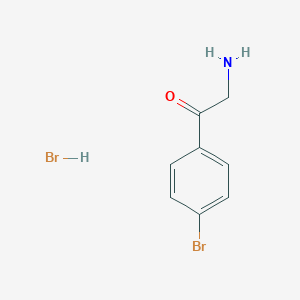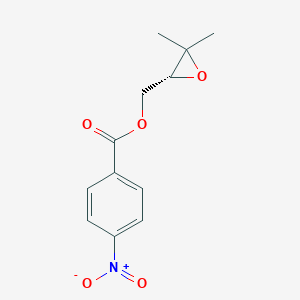![molecular formula C18H22N2O7 B134374 Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate CAS No. 156491-74-6](/img/structure/B134374.png)
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate is a chemical compound with the molecular formula C18H22N2O7 and a molecular weight of 378.38 g/mol . It is primarily used as an intermediate in the preparation of chelating agents . This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate can be synthesized through a multi-step process involving the reaction of phthalimide with ethylene oxide, followed by esterification with diethyl oxalate . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the phthalimido intermediate, which is then reacted with ethylene oxide under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity . The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the phthalimido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimido oxides, while reduction can produce simpler amines .
Scientific Research Applications
Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate involves its interaction with molecular targets such as enzymes and proteins . The phthalimido group can form stable complexes with metal ions, which is crucial for its role as a chelating agent . The compound’s effects are mediated through pathways involving metal ion coordination and stabilization .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A precursor to Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate, used in the synthesis of various organic compounds.
N-Phthaloylglycine: Another phthalimide derivative with similar applications in chelation and synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable chelates with metal ions. This property makes it particularly valuable in applications requiring precise metal ion coordination .
Properties
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLVWKMTVLBJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434725 |
Source


|
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156491-74-6 |
Source


|
| Record name | AGN-PC-0MXTSA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
